molecular formula C6H9NO3S B13510693 3-acetyl-1,3-thiazolidine-2-carboxylic Acid CAS No. 51131-84-1

3-acetyl-1,3-thiazolidine-2-carboxylic Acid

Cat. No.: B13510693
CAS No.: 51131-84-1
M. Wt: 175.21 g/mol
InChI Key: NYTANTVSNVHYIG-UHFFFAOYSA-N
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Description

3-Acetyl-1,3-thiazolidine-2-carboxylic acid is a heterocyclic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-1,3-thiazolidine-2-carboxylic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry approaches to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are employed to enhance the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-1,3-thiazolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol and acetonitrile .

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, which can have significant biological and industrial applications .

Scientific Research Applications

3-Acetyl-1,3-thiazolidine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-acetyl-1,3-thiazolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. For example, it can interact with topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, its antioxidant properties help in scavenging free radicals and protecting cells from oxidative stress .

Properties

CAS No.

51131-84-1

Molecular Formula

C6H9NO3S

Molecular Weight

175.21 g/mol

IUPAC Name

3-acetyl-1,3-thiazolidine-2-carboxylic acid

InChI

InChI=1S/C6H9NO3S/c1-4(8)7-2-3-11-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)

InChI Key

NYTANTVSNVHYIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCSC1C(=O)O

Origin of Product

United States

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